molecular formula C18H14FN3O3S B2711535 (3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)(quinoxalin-2-yl)methanone CAS No. 1797143-48-6

(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)(quinoxalin-2-yl)methanone

Cat. No. B2711535
CAS RN: 1797143-48-6
M. Wt: 371.39
InChI Key: UELWOPQPLRJHPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)(quinoxalin-2-yl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound has shown promising results in various scientific research studies, and its synthesis method is relatively simple.

Scientific Research Applications

Antibacterial Properties

(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)(quinoxalin-2-yl)methanone and its derivatives exhibit potent antibacterial activities. For instance, a related compound, 7-(3-aminoazetidin-1-yl)-1-(5-amino-2,4-difluorophenyl)-8-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, has demonstrated significant antibacterial potency against Gram-positive and Gram-negative bacteria, surpassing established drugs like trovafloxacin in effectiveness against Streptococcus pneumoniae and methicillin-resistant Staphylococcus aureus (Kuramoto et al., 2003).

Cholesterol Absorption Inhibition

Compounds structurally similar to (3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)(quinoxalin-2-yl)methanone have been identified as potent inhibitors of intestinal cholesterol absorption. An example is SCH 58235, a compound designed to enhance activity and block detrimental metabolic oxidation, showing remarkable efficacy in reducing liver cholesteryl esters in animal models (Rosenblum et al., 1998).

Anticancer Properties

Certain 2-anilino-3-aroylquinolines, structurally related to the target compound, have shown remarkable antiproliferative activity against various human cancer cell lines, including lung and prostate cancer. These compounds are identified as potent inhibitors of tubulin polymerization, thereby inducing apoptosis in cancer cells (Srikanth et al., 2016).

Potential Anti-Dengue Virus Agents

Derivatives of 3-arylquinoxaline, which share structural similarities with the target compound, have been evaluated as potential inhibitors of dengue virus (DENV) replication. Certain derivatives have demonstrated significant inhibitory effects on DENV RNA expression, offering potential as lead compounds for developing anti-DENV agents (Tseng et al., 2019).

properties

IUPAC Name

[3-(4-fluorophenyl)sulfonylazetidin-1-yl]-quinoxalin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FN3O3S/c19-12-5-7-13(8-6-12)26(24,25)14-10-22(11-14)18(23)17-9-20-15-3-1-2-4-16(15)21-17/h1-9,14H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UELWOPQPLRJHPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=NC3=CC=CC=C3N=C2)S(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)(quinoxalin-2-yl)methanone

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